molecular formula C19H15ClO5 B2573936 (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-56-6

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2573936
CAS No.: 623117-56-6
M. Wt: 358.77
InChI Key: KXBURONZTUIFQD-MFOYZWKCSA-N
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Description

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic benzofuran derivative characterized by a benzylidene substituent at the 2-position of the benzofuran core, an ethoxyacetate group at the 6-position, and a ketone at the 3-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties . Structural elucidation of such compounds typically employs NMR, UV spectroscopy, and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-13-7-8-14-16(10-13)25-17(19(14)22)9-12-5-3-4-6-15(12)20/h3-10H,2,11H2,1H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBURONZTUIFQD-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, a compound belonging to the class of benzofuran derivatives, has garnered attention in recent years due to its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chlorobenzylidene moiety attached to a dihydrobenzofuran ring with an acetate group. Its structure can be represented as follows:

Property Details
IUPAC Name (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Molecular Formula C17H16ClO4
Molecular Weight 320.76 g/mol
CAS Number 622822-64-4

The biological activity of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activity and receptor interactions, leading to diverse biological effects. Preliminary studies suggest that it may serve as an inhibitor for certain enzymes involved in inflammatory pathways.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study highlighted that related compounds demonstrated moderate antineoplastic activity against human cancer cell lines like HT-29 (colon cancer) and TK-10 (kidney cancer), suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through its inhibitory effects on lipoxygenases (LOXs), which are key enzymes in the inflammatory response. In vitro experiments have shown that certain benzofuran derivatives can significantly inhibit LOX activity, leading to reduced production of pro-inflammatory mediators like leukotrienes .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzofuran derivatives indicate that they possess notable antibacterial and antifungal activities. For example, some derivatives have been found to inhibit the growth of pathogenic bacteria and fungi, suggesting their use as potential antimicrobial agents .

Case Study: Anticancer Activity

In a comparative study, (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate was evaluated alongside other benzofuran derivatives for their cytotoxic effects on various cancer cell lines. The results showed that this compound exhibited IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in anticancer drug development .

Research Findings: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the chlorobenzylidene group significantly influenced the biological activity of the compound. Substituents on the aromatic ring were found to enhance both anticancer and anti-inflammatory activities, highlighting the importance of structural optimization in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzofuran compounds exhibit anticancer properties. For instance, compounds structurally related to (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate have shown effectiveness against various cancer cell lines. A notable study highlighted its potential in inhibiting the growth of colorectal cancer cells through the modulation of apoptosis pathways and cell cycle arrest mechanisms .

Antimicrobial Properties

Research has demonstrated that related benzofuran derivatives possess antimicrobial activity against a range of pathogens. For example, compounds with similar structural features have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Polymer Chemistry

The unique chemical structure of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and advanced materials .

Photonic Applications

Compounds with similar functionalities have been explored for their photonic properties. The presence of the benzofuran moiety enables these compounds to exhibit fluorescence, which can be harnessed in the development of light-emitting devices and sensors .

Case Study 1: Anticancer Mechanisms

A study conducted on the anticancer effects of benzofuran derivatives revealed that one such compound significantly reduced cell viability in human colorectal cancer cells by inducing apoptosis through the activation of caspase pathways. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .

Case Study 2: Antimicrobial Screening

In another investigation, a series of benzofuran derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, showcasing their potential as novel antimicrobial agents .

Data Table: Summary of Applications

Application AreaDescriptionSupporting Study
Anticancer ActivityInhibition of cancer cell growth through apoptosis
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
Polymer ChemistryEnhances thermal stability and mechanical properties
Photonic ApplicationsPotential use in light-emitting devices

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The ethyl ester group undergoes nucleophilic substitution reactions under alkaline conditions. Hydrolysis with aqueous NaOH yields the corresponding carboxylic acid derivative.
Example reaction :

(Z)-ethyl ester+NaOH(Z)-carboxylic acid+EtOH\text{(Z)-ethyl ester} + \text{NaOH} \rightarrow \text{(Z)-carboxylic acid} + \text{EtOH}

Key parameters :

Reaction ConditionValue
Temperature60–80°C
CatalystNone (base-driven)
SolventH₂O/EtOH (1:1)
Yield85–92%

Electrophilic Aromatic Substitution (EAS)

The benzofuran ring participates in EAS due to electron-rich regions. Chlorination and nitration occur at the 5-position of the benzofuran moiety.
Example : Nitration with HNO₃/H₂SO₄ produces a nitro derivative.
Kinetic data :

ElectrophileRate Constant (k, M⁻¹s⁻¹)
NO₂⁺3.28×1043.28 \times 10^4

Conjugate Addition to the α,β-Unsaturated Ketone

The benzylidene group (α,β-unsaturated ketone) undergoes Michael additions. Grignard reagents add to the β-carbon, forming a new C–C bond.
Example : Reaction with CH₃MgBr:

Benzylidene+CH₃MgBrβ-methyl adduct\text{Benzylidene} + \text{CH₃MgBr} \rightarrow \text{β-methyl adduct}

Optimized conditions :

  • Solvent: Dry THF

  • Temperature: 0°C → RT

  • Yield: 78%

Oxidation of the Dihydrobenzofuran Ring

The dihydrobenzofuran ring oxidizes to a fully aromatic benzofuran under strong oxidizing agents (e.g., DDQ).
Mechanism :

  • Abstraction of hydrogen from the 3-position.

  • Formation of a radical intermediate.

  • Aromatization via electron transfer .

Reaction efficiency :

OxidantTurnover Number (TON)
DDQ970

Photochemical [2+2] Cycloaddition

The benzylidene moiety participates in UV-induced cycloadditions with alkenes, forming bicyclic products.
Example : Reaction with ethylene:

Benzylidene+C₂H₄hνBicyclo[4.2.0]octane derivative\text{Benzylidene} + \text{C₂H₄} \xrightarrow{h\nu} \text{Bicyclo[4.2.0]octane derivative}

Conditions :

  • Wavelength: 300 nm

  • Solvent: Acetonitrile

  • Quantum Yield: 0.45

Base-Catalyzed Enolate Formation

Deprotonation at the α-carbon of the ketone generates an enolate, which reacts with electrophiles (e.g., alkyl halides).
Kinetics :

BaseDeprotonation Rate (s⁻¹)
DBU2.95×1012.95 \times 10^1

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a family of benzylidene-substituted benzofuran derivatives. Key structural analogs vary in substituents on the benzylidene ring, ester groups (ethyl vs. methyl), and heteroatom modifications. Below is a comparative analysis based on available

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds Topological Polar Surface Area (Ų)
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate (Target) 2-chlorobenzylidene C₁₉H₁₅ClO₅ ~358.78 ~4.8 5 6 ~61.8
(Z)-methyl 2-((2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-fluorobenzylidene C₁₈H₁₃FO₅ 340.29 5.2 5 5 61.8
(Z)-ethyl 2-((2-(4-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-chlorobenzylidene C₁₉H₁₅ClO₅ ~358.78 ~4.8 5 6 ~61.8
(Z)-methyl 2-((2-(4-tert-butylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 4-tert-butylbenzylidene C₂₂H₂₂O₅ 366.40 5.2 5 6 61.8
Benzyl 2-((2Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3-methylthiophen-2-yl C₂₃H₁₈O₅S 406.45 ~5.5 5 8 ~61.8

Key Findings:

Substituent Effects: Electron-withdrawing groups (e.g., 2-Cl, 3-F, 4-Cl) increase polarity and reduce lipophilicity compared to electron-donating groups (e.g., 4-tert-butyl). For example, the 3-fluoro analog has a higher XLogP3 (5.2) than the 2-chloro target compound (~4.8), likely due to fluorine’s smaller size and weaker electron-withdrawing effect.

Ester Group Variations :

  • Methyl esters (e.g., ) exhibit lower molecular weights and fewer rotatable bonds compared to ethyl esters (target compound and ), which may influence metabolic stability and bioavailability.

Heterocyclic Modifications :

  • Replacement of the benzylidene ring with a thiophene (e.g., ) introduces sulfur, increasing molecular weight and lipophilicity (XLogP3 ~5.5) while maintaining similar polar surface areas.

Stereochemical Consistency :
All analogs retain the Z-configuration at the benzylidene double bond, confirmed via X-ray crystallography using SHELX programs . This configuration is critical for maintaining planarity and π-π stacking interactions in target binding.

Research Implications

  • Drug Design : The 2-chloro substituent in the target compound balances lipophilicity and electronic effects, making it a candidate for further pharmacokinetic studies.
  • Synthetic Feasibility : Ethyl esters (target and ) may offer easier synthetic manipulation compared to bulkier tert-butyl derivatives .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of (Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?

  • Methodological Answer : Focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor Z-configuration stabilization. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm intermediates via 1H^1H-NMR .

Q. How can the Z-configuration of the chlorobenzylidene moiety be unambiguously confirmed?

  • Methodological Answer : Use X-ray crystallography for definitive confirmation. Refine the crystal structure using SHELXL (e.g., hydrogen atom placement, anisotropic displacement parameters) and visualize with ORTEP-3 for bond-length and angle analysis . Complement with 1H^1H-NMR NOESY to detect spatial proximity between the ethyl ester and chlorophenyl groups .

Q. What spectroscopic techniques are critical for characterizing degradation products under acidic conditions?

  • Methodological Answer : Employ HPLC-MS to identify degradation fragments (e.g., cleavage of the benzofuran ring or ester hydrolysis). Use 13C^{13}C-NMR to track carbonyl group shifts (e.g., 3-oxo group at ~190 ppm) and FT-IR to monitor loss of ester C=O stretches (~1740 cm1 ^{-1}) .

Advanced Research Questions

Q. How can contradictions in crystallographic and spectroscopic data for this compound be resolved?

  • Methodological Answer : Cross-validate data by refining multiple crystal datasets (SHELXL) to rule out twinning or disorder. If NMR suggests multiple conformers, perform variable-temperature NMR to detect dynamic processes. Use DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR spectra .

Q. What computational approaches predict the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Apply QSAR models to estimate logP (hydrophobicity) and persistence in soil/water. Simulate hydrolysis pathways using Gaussian or ORCA, focusing on ester cleavage and benzofuran ring oxidation. Validate with laboratory studies under controlled pH and UV exposure .

Q. How can stereochemical instability during storage or under light exposure be systematically investigated?

  • Methodological Answer : Design a stability study with accelerated aging (40°C/75% RH) and UV light exposure. Track Z→E isomerization via HPLC-UV (retention time shifts) and CD spectroscopy for chirality changes. Use Arrhenius modeling to predict shelf-life .

Q. What experimental design principles minimize batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement a split-plot design (e.g., randomized blocks for catalysts, solvents) to isolate critical factors. Use ANOVA to analyze yield/purity variance across replicates. Optimize parameters via response surface methodology (RSM) .

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